molecular formula C8H5BrF3NO3 B15203189 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B15203189
M. Wt: 300.03 g/mol
InChI Key: CRHWCTGSDWTFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 and a molecular weight of 300.03 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 2-Bromo-6-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a trifluoroethoxy group, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific chemical reactions and applications that require the unique reactivity and stability provided by these functional groups .

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

1-bromo-2-nitro-3-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(7(5)13(14)15)16-4-8(10,11)12/h1-3H,4H2

InChI Key

CRHWCTGSDWTFFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

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